molecular formula C15H9NO6 B1417981 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin CAS No. 97744-90-6

6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin

Cat. No. B1417981
CAS RN: 97744-90-6
M. Wt: 299.23 g/mol
InChI Key: NSFINZUKLACTRX-UHFFFAOYSA-N
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Description

6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin is a fluorescent probe extensively used in biomedicine for the detection and labeling of thiol-containing biomolecules . This versatile compound has found applications in various fields including proteomics, drug discovery, and molecular biology .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It appears as a light yellow to yellow powder or crystal .

Scientific Research Applications

Cytotoxicity and Apoptosis in Glioma Cell Lines

The study by Vianna et al. (2012) reported that coumarins isolated from Pterocaulon species, including compounds related to 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin, demonstrated significant cytotoxicity against human and rat glioma cell lines. This finding suggests potential applications in cancer therapy, particularly in targeting glioma cells. The selective cytotoxicity to tumor cells and not to organotypic cultures indicates its specificity in targeting cancerous cells over healthy ones (Vianna et al., 2012).

Antioxidant Properties and Genotoxicity

Marques et al. (2015) studied 6,7-Dihydroxycoumarin, a derivative of this compound, focusing on its genotoxic and clastogenic potential. The findings showed no significant DNA damage in various cells, indicating its safety for use. Additionally, the antioxidant properties of these compounds are of interest for therapeutic applications, particularly in conditions where oxidative stress is a factor (Marques et al., 2015).

Cytotoxic and Antioxidant Properties

Çelikezen et al. (2020) explored the cytotoxic and antioxidant properties of 6-ethoxy-4-methylcoumarin, which shares structural similarities with this compound. The study revealed a slight cytotoxic effect at specific doses and exhibited antioxidant activities. This research suggests the potential of such compounds in medical applications where both cytotoxic and antioxidant properties are beneficial (Çelikezen et al., 2020).

Interaction with Ryanodine Receptor and Glycoprotein Triadin

Liu & Pessah (1994) investigated the interaction between the ryanodine receptor and glycoprotein triadin using a fluorogenic maleimide, closely related to this compound. This study highlights the potential use of such compounds in researching the redox state and its impact on cell signaling and function, especially in the context of calcium channel regulation (Liu & Pessah, 1994).

Glucuronidation and Metabolic Stability

Xia et al. (2015) focused on the glucuronidation of esculetin and its derivatives, including compounds structurally related to this compound. Understanding the structure-glucuronidation relationship is critical in drug development for improving metabolic stability, a significant challenge in clinical application (Xia et al., 2015).

Fluorescence Reporting in Biological Systems

Ghose et al. (2018) examined the use of 6,7-dimethoxy-coumarin as a fluorescence reporter in biological systems. Their findings suggest that derivatives of this compound could be valuable in studying hydration dynamics and other biological parameters, providing insights into molecular interactions and environmental effects within biological systems (Ghose et al., 2018).

Synthesis and Fluorescent Properties

Chaurasia & Kauffman (1990) reported on the synthesis and fluorescent properties of 3-maleimidocoumarin derivatives, highlighting their potential as fluorescent tags in biological research. These compounds could be particularly useful for labeling and tracking molecules in cellular and molecular biology studies (Chaurasia & Kauffman, 1990).

Biochemical Analysis

Biochemical Properties

6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin plays a significant role in biochemical reactions, especially in the labeling of proteins for high-performance liquid chromatography (HPLC) analysis. It interacts with various enzymes, proteins, and other biomolecules through covalent bonding. The maleimide group in the compound reacts with thiol groups in cysteine residues of proteins, forming stable thioether bonds . This interaction is crucial for the detection and quantification of proteins in complex biological samples.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to label proteins allows researchers to track and study these proteins’ roles within the cell, providing insights into cellular mechanisms and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The maleimide group specifically targets thiol groups in cysteine residues, leading to enzyme inhibition or activation depending on the protein’s role. This binding can result in changes in gene expression and protein function, making it a valuable tool for studying molecular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under controlled conditions but can degrade when exposed to light. Long-term studies have shown that it maintains its labeling efficiency over extended periods, making it suitable for both in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively labels proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the appropriate dosage for experimental purposes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s metabolism can affect metabolic flux and metabolite levels, providing insights into its role in cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular activity and function .

properties

IUPAC Name

1-(8-methyl-6-oxo-[1,3]dioxolo[4,5-g]chromen-7-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO6/c1-7-8-4-10-11(21-6-20-10)5-9(8)22-15(19)14(7)16-12(17)2-3-13(16)18/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFINZUKLACTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)OCO3)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659931
Record name 1-(8-Methyl-6-oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-7-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97744-90-6
Record name 1-(8-Methyl-6-oxo-6H-1,3-dioxolo[4,5-g][1]benzopyran-7-yl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97744-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(8-Methyl-6-oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-7-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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